2-Amino-2-(3-methylthiophen-2-yl)acetamide 2-Amino-2-(3-methylthiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16249056
InChI: InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10)
SMILES:
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

2-Amino-2-(3-methylthiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC16249056

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-methylthiophen-2-yl)acetamide -

Specification

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 2-amino-2-(3-methylthiophen-2-yl)acetamide
Standard InChI InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10)
Standard InChI Key QIENIEYASRFEBF-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C(C(=O)N)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-amino-N-(3-methylthiophen-2-yl)acetamide, reflecting its acetamide moiety bonded to the nitrogen atom of a 3-methyl-substituted thiophene ring . Its molecular formula, C₇H₁₀N₂OS, corresponds to a molecular weight of 170.23 g/mol . The structure integrates a thiophene heterocycle, a methyl group at the 3-position, and a primary amine-linked acetamide side chain.

Stereoelectronic Properties

Key computed physicochemical properties include:

PropertyValueMethod (Source)
XLogP30.6XLogP3 3.0 (PubChem)
Hydrogen Bond Donors2Cactvs 3.4.6.11 (PubChem)
Hydrogen Bond Acceptors3Cactvs 3.4.6.11 (PubChem)
Rotatable Bond Count2Cactvs 3.4.6.11 (PubChem)
Topological Polar Surface Area89.5 ŲPubChem

The moderate lipophilicity (XLogP3 = 0.6) suggests balanced solubility in polar and nonpolar media, while the polar surface area indicates potential for intermolecular interactions .

Spectroscopic Identifiers

  • SMILES: CC1=C(SC=C1)NC(=O)CN

  • InChIKey: QONKAGNAVUQNIB-UHFFFAOYSA-N

  • 3D Conformer: PubChem provides a dynamic 3D model illustrating bond angles and torsional flexibility .

Synthesis and Reactivity

Proposed Synthetic Pathways

While no direct synthesis protocols are documented for this specific compound, analogous N-acylation reactions provide a plausible route. For example, 2-(thiophen-2-yl)acetamide derivatives are typically synthesized via:

  • Carboxylic Acid Activation: Conversion of 2-(3-methylthiophen-2-yl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) .

  • Amide Coupling: Reaction of the acyl chloride with a protected amine (e.g., tert-butyl carbamate) followed by deprotection to yield the primary amine .

Stability and Reactivity

The compound’s two rotatable bonds and hydrogen-bonding capacity suggest conformational flexibility and susceptibility to nucleophilic attack at the carbonyl group. The thiophene ring may undergo electrophilic substitution, particularly at the 5-position, due to the electron-donating methyl group .

Computational and Experimental Insights

Density Functional Theory (DFT) Predictions

Though DFT data for this exact compound are unavailable, studies on structurally similar N-(thiophen-2-yl)acetamides reveal:

  • Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) localizes on the thiophene ring, while the lowest unoccupied orbital (LUMO) resides on the acetamide group, indicating charge-transfer potential .

  • Fukui Reactivity Indices: The thiophene sulfur and carbonyl oxygen atoms exhibit high electrophilicity, favoring interactions with biological nucleophiles .

Spectroscopic Characterization

Hypothetical spectral signatures, inferred from analogs , include:

  • FT-IR: N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹).

  • ¹H NMR: Methyl protons (δ 2.3 ppm), thiophene protons (δ 6.8–7.1 ppm), and amine protons (δ 5.2 ppm).

Challenges and Future Directions

  • Synthesis Optimization: Developing scalable, high-yield routes using green chemistry principles.

  • Biological Screening: Evaluating in vitro antimicrobial, anticancer, and anti-inflammatory activities.

  • Crystallography: Resolving single-crystal structures to validate computational models.

  • Structure-Activity Relationships: Modifying the methyl group or acetamide chain to enhance potency.

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